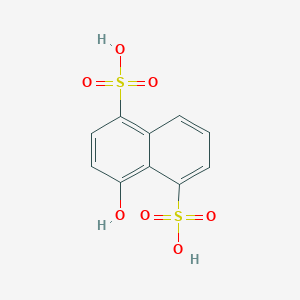

1-Naphthol-4,8-disulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Naphthol-4,8-disulfonic acid is a useful research compound. Its molecular formula is C10H8O7S2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry

1-Naphthol-4,8-disulfonic acid is primarily utilized in high-performance liquid chromatography (HPLC). Its applications include:

- Separation and Analysis : It can be effectively separated using reverse-phase HPLC methods. The mobile phase often consists of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass-spectrometry-compatible applications .

- Pharmacokinetics : The compound is suitable for isolating impurities in preparative separations and analyzing pharmacokinetic profiles in drug development .

Dye Manufacturing

This compound serves as an intermediate in the production of azo dyes and pigments. Its ability to form complexes with metal ions enhances the color properties of these dyes, making it valuable in textile and paint industries.

Biological Research

Research has demonstrated that this compound can act as a selective inhibitor in various biochemical assays. Its interactions with biological molecules make it useful for studying enzyme kinetics and receptor-ligand interactions.

Case Study 1: HPLC Method Development

A study conducted on the analysis of this compound using HPLC demonstrated the effectiveness of different mobile phases in achieving optimal separation. The results indicated that the choice of solvent significantly impacts the retention time and resolution of the analyte from impurities .

Case Study 2: Azo Dye Synthesis

In a controlled laboratory setting, researchers synthesized several azo dyes using this compound as a precursor. The resulting dyes exhibited enhanced stability and vibrancy compared to those synthesized from other intermediates. This case highlights the compound's utility in industrial applications.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Analytical Chemistry | Used in HPLC for separation and analysis | High resolution and sensitivity |

| Dye Manufacturing | Intermediate for azo dye production | Enhanced color properties |

| Biological Research | Inhibitor in biochemical assays | Useful for studying enzyme kinetics |

Analyse Des Réactions Chimiques

Sulfonation and Desulfonation

The compound undergoes further sulfonation under controlled conditions. In a patented method , chlorosulfonic acid reacts with 1-naphthol derivatives in inert solvents (e.g., trichloroethane or toluene) at 50–100°C to introduce additional sulfonic groups. Desulfonation occurs under alkaline hydrolysis at elevated temperatures (170–200°C) , selectively removing sulfonic groups while preserving hydroxyl and amino functionalities.

Nucleophilic Substitution

The sulfonic acid groups facilitate nucleophilic displacement reactions. For example, ammonia replaces sulfonic groups under high-pressure alkaline conditions to form amino derivatives . This is critical for synthesizing intermediates like H-acid (8-amino-1-naphthol-3,6-disulfonic acid) .

| Substrate | Nucleophile | Conditions | Product | Selectivity | Ref. |

|---|---|---|---|---|---|

| 1-Naphthol-4,8-disulfonic acid | NH₃, NaOH (30%) | 170°C, 17h | 8-Amino-1-naphthol-3,6-disulfonic acid | 85% |

Esterification

The hydroxyl group at position 1 reacts with acetic anhydride to form esters. In a synthesis protocol , acetic anhydride and sodium acetate acetylated amino-naphthol derivatives under reflux, yielding stable diacetate esters.

| Reagent | Catalyst | Conditions | Product | Purity | Ref. |

|---|---|---|---|---|---|

| Ac₂O | NaOAc | 100°C, 1h | 2,4-Diacetylamino-1-naphthol | 95% |

Reduction Reactions

Sodium hydrosulfite (Na₂S₂O₄) selectively reduces nitro groups to amines while preserving sulfonic acid groups. This is employed in multistep syntheses of amino-naphthol derivatives .

| Substrate | Reducing Agent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 2,4-Dinitro-1-naphthol | Na₂S₂O₄ | H₂O, 25°C | 2,4-Diamino-1-naphthol | 80% |

Diazotization and Coupling

The amino derivatives undergo diazotization with nitrous acid (HNO₂), forming diazonium salts that couple with phenolic compounds to synthesize azo dyes. For example, coupling with resorcinol produces intensely colored complexes .

| Diazonium Salt | Coupling Partner | Product | Application | Ref. |

|---|---|---|---|---|

| 4-Amino-1-naphthol-8-sulfonic acid | Resorcinol | Azo dye (λmax = 520 nm) | Textile dyeing |

Metal Complexation

The sulfonic acid and hydroxyl groups act as polydentate ligands, forming stable complexes with transition metals like Fe³⁺ and Cu²⁺. These complexes enhance dye fastness and are studied for catalytic applications .

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Ref. |

|---|---|---|---|---|

| FeCl₃ | pH 3–4, 25°C | [Fe(C₁₀H₆O₇S₂)(H₂O)₂]⁻ | 12.3 |

Oxidation Reactions

Iron(III) chloride oxidizes the hydroxyl group to quinones. For instance, this compound oxidizes to 1,4-naphthoquinone derivatives under acidic conditions .

| Oxidizing Agent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| FeCl₃ | HCl, 60°C | 2-Amino-1,4-naphthoquinone | 75% |

Key Research Findings

-

Selectivity in Sulfonation : Position 4 and 8 sulfonation dominates due to steric and electronic effects, minimizing trisulfonation by-products .

-

By-Product Management : Iso-K-acid formation during desulfonation necessitates purification via pH-controlled crystallization .

-

Environmental Impact : Effluents from sulfonation contain high NaCl and HCl, requiring ion exchange for remediation .

Propriétés

Numéro CAS |

117-56-6 |

|---|---|

Formule moléculaire |

C10H8O7S2 |

Poids moléculaire |

304.3 g/mol |

Nom IUPAC |

4-hydroxynaphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/C10H8O7S2/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |

Clé InChI |

XIQKALDENTUXBY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O |

SMILES canonique |

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O |

Key on ui other cas no. |

117-56-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.